1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Metabolic stability Cancer pharmacology Curcuminoid degradation

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (dimethoxycurcumin, DiMC, tetramethoxycurcumin, CAS 160096-59-3) is a synthetic curcuminoid belonging to the linear diarylheptanoid class. It is derived from curcumin by methylation of both free phenolic groups, yielding a lipophilic analog (C23H24O6, MW 396.43) that retains the conjugated β-diketone scaffold but is chemically distinct from its parent in its metabolic stability profile, target engagement potency, and multidrug-resistance (MDR) modulating activity.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
Cat. No. B12427871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3
InChIKeyHMJSBVCDPKODEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione: Procurement-Relevant Baseline of a Tetramethoxycurcuminoid with Quantifiable Differentiation from Parent Curcumin


1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (dimethoxycurcumin, DiMC, tetramethoxycurcumin, CAS 160096-59-3) is a synthetic curcuminoid belonging to the linear diarylheptanoid class [1]. It is derived from curcumin by methylation of both free phenolic groups, yielding a lipophilic analog (C23H24O6, MW 396.43) that retains the conjugated β-diketone scaffold but is chemically distinct from its parent in its metabolic stability profile, target engagement potency, and multidrug-resistance (MDR) modulating activity [2]. Unlike natural curcuminoid mixtures containing demethoxycurcumin and bisdemethoxycurcumin, this fully methoxylated analog offers reproducible single-entity sourcing for preclinical research.

Why 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione Cannot Be Interchanged with Curcumin or Other Curcuminoids: Structural Basis for Differentiated Pharmacology


Substitution of 1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione with curcumin, demethoxycurcumin, or bisdemethoxycurcumin in research or procurement decisions is chemically unjustified. The target compound lacks free phenolic -OH groups, the primary H-atom-donating moieties responsible for the radical-scavenging antioxidant activity of curcumin [1]. This structural difference fundamentally alters its mode of action: DiMC exhibits diminished chain-breaking antioxidant capacity relative to curcumin (rate constant with peroxyl radicals markedly slower) while retaining comparable pro-oxidant activity in tumor cells [2]. Conversely, methylation confers superior metabolic stability—nearly 100% of curcumin degrades within 48 h in cultured HCT116 cells versus <30% for DiMC [3]—and a distinct NF-κB inhibition rank order (DiMC > curcumin > BDMC) [4]. These divergent properties mean that experimental outcomes observed with curcumin cannot be extrapolated to DiMC without explicit validation, and vice versa.

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Metabolic Stability: DiMC Demonstrates >3-Fold Lower Degradation Than Curcumin in Colon Cancer Cells Over 48 Hours

When incubated with HCT116 human colon carcinoma cells for 48 h, nearly 100% of curcumin was degraded, whereas less than 30% of DiMC was degraded under identical conditions [1]. Incubation with mouse and human liver microsomes confirmed the limited metabolism of DiMC relative to curcumin, establishing that methylation of both phenolic groups substantially reduces phase I/II metabolic clearance [1]. This differential stability is directly mechanistically linked to the absence of free phenolic -OH groups that serve as primary sites for glucuronidation and sulfation in curcumin.

Metabolic stability Cancer pharmacology Curcuminoid degradation

Antiproliferative Potency: DiMC Achieves 3.1-Fold Lower GI50 Than Curcumin in HCT116 Colon Cancer Cells

In a direct head-to-head comparison using the HCT116 human colon carcinoma cell line, DiMC exhibited a GI50 of 3.3 μmol/L versus 10.2 μmol/L for curcumin, representing a 3.1-fold increase in antiproliferative potency [1]. The LC50 values showed a similar trend: 38.2 μmol/L for DiMC compared to 109.2 μmol/L for curcumin (2.9-fold difference). At an equimolar concentration of 5 μmol/L, DiMC inhibited cell proliferation by approximately 80% while curcumin achieved only ~20% inhibition [1]. Supporting evidence from an independent study employing a distinct set of curcumin analogues bearing 3,4-dialkoxy substitution on the aromatic rings reported growth-suppressive activity up to 30-fold that of curcumin in HCT116 cells [2].

Antiproliferative activity GI50 Colon cancer

NF-κB Pathway Inhibition: DiMC Is More Effective Than Curcumin and BDMC in LPS-Activated Macrophages

In RAW264.7 macrophages activated with lipopolysaccharide (LPS), DiMC, curcumin, and bisdemethoxycurcumin (BDMC) all inhibited NO production, iNOS expression, and NF-κB activation, with a consistent rank order of potency: DiMC > curcumin > BDMC [1]. Tetrahydrocurcumin, which lacks the conjugated double bonds in the central seven-carbon chain, failed to inhibit any of these endpoints, confirming that both the conjugated diene system and the increased number of methoxy groups contribute to DiMC's superior NF-κB inhibitory activity [1]. This rank order is corroborated by independent studies demonstrating that dimethoxycurcumin more effectively inhibits NO production, iNOS expression, and NF-κB activation than curcumin .

NF-κB inhibition Anti-inflammatory iNOS

Multidrug Resistance Reversal: Analog 1J (DiMC) Is a Selective P-gp Function Inhibitor, Distinct from Dual-Acting Analog 2J

In a comparative study of four synthetic curcumin analogs in human MDR leukemic K562/Adr cells, 1,7-bis-(3,4-dimethoxy-phenyl)-hepta-1,6-diene-3,5-dione (designated analog 1J, identical to DiMC) markedly increased the sensitivity of MDR cells to paclitaxel (PTX) by 8-fold and to vinblastine (Vin) by 5-fold [1]. 1J significantly increased intracellular accumulation of the P-gp substrates Calcein-AM (up to 6-fold), Rhodamine 123 (up to 11-fold), and Doxorubicin (up to 22-fold), confirming P-gp functional inhibition [1]. Critically, mechanistic analysis revealed that 1J inhibits only P-gp function without affecting P-gp protein expression, whereas analog 2J (2,6-bis-(3,4-dimethoxy-benzylidene)-cyclohexanone) inhibited both P-gp function and expression, resulting in greater chemosensitization (PTX 16-fold, Vin 30-fold) [1]. This mechanistic distinction makes 1J a more selective pharmacological probe for studying P-gp transport function in isolation from transcriptional/translational regulation.

P-glycoprotein MDR reversal Chemosensitization

Pro-Oxidant Tumor Selectivity: DiMC Retains Curcumin's Differential Cytotoxicity Toward Cancer Cells While Sparing Normal Lymphocytes

Both DiMC and curcumin generated reactive oxygen species (ROS) selectively in tumor cells while exhibiting no toxicity toward normal human peripheral blood lymphocytes [1]. The rate constant for DiMC's reaction with superoxide radicals was comparable to that of curcumin, confirming that methylation of the phenolic-OH groups does not abolish the pro-oxidant mechanism central to the anticancer activity of curcuminoids [1]. However, DiMC's reaction with peroxyl radicals was markedly slower than curcumin's [1], consistent with the loss of phenolic H-atom donors. In MCF7 human breast carcinoma cells, DiMC (5–50 μM) caused concentration-dependent ROS generation, glutathione depletion, DNA damage, mitochondrial membrane potential reduction, and decreased cellular ATP/ADP ratio, culminating in S-phase arrest and apoptosis [2].

Pro-oxidant activity Tumor selectivity ROS

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione: Evidence-Anchored Application Scenarios for Scientific Procurement


Colon Cancer Pharmacology: Sustained-Exposure Antiproliferative Studies Requiring Metabolic Stability Beyond 24 Hours

In HCT116 and other colon cancer models, DiMC's <30% degradation at 48 h [1] enables experimental protocols with a single compound addition at t=0, avoiding the confounding effects of repeated dosing or degradation product accumulation inherent to curcumin (>95% degraded within the same window). DiMC's 3.1-fold lower GI50 (3.3 vs. 10.2 μmol/L) reduces compound per-well consumption in 96-/384-well screening formats by approximately 68% when targeting equivalent antiproliferative effect sizes, directly lowering procurement costs in large-scale screens.

NF-κB-Driven Inflammation Models: Potent Pathway Inhibition in Macrophage Activation Assays with Methoxy-Dependent Potency Enhancement

For LPS-stimulated RAW264.7 macrophage assays measuring NO production, iNOS expression, or NF-κB activation, DiMC provides the highest potency among the three major curcuminoids (DiMC > curcumin > BDMC) [2]. This superior rank order is attributed to the combination of conjugated double bonds and increased methoxy group count on the aromatic rings, and is experimentally robust across all three pathway endpoints. Procurement of DiMC rather than curcumin or BDMC is indicated when the experimental objective is maximal NF-κB suppression with minimal compound concentration.

P-glycoprotein Pharmacology: Probing P-gp Transport Function in the Absence of Expression-Level Confounds

DiMC (analog 1J) uniquely inhibits P-gp efflux function (up to 22-fold increase in Doxorubicin intracellular accumulation) without altering P-gp protein expression levels in MDR leukemic K562/Adr cells [3]. This selective functional inhibition contrasts with analog 2J, which suppresses both P-gp function and expression. Researchers designing experiments to dissect whether an observed chemosensitization phenotype is due to acute transporter inhibition versus transcriptional downregulation should select DiMC as the cleaner pharmacological probe.

Redox Biology: Tumor-Selective ROS Generation Studies Requiring Reduced Peroxyl Radical Scavenging Interference

DiMC matches curcumin's ability to selectively generate ROS in tumor cells while sparing normal lymphocytes, but with markedly slower peroxyl radical scavenging [4]. This narrower redox profile—retained pro-oxidant activity with diminished chain-breaking antioxidant activity—makes DiMC a preferred tool compound for studies where curcumin's potent peroxyl radical scavenging may confound interpretation of ROS-mediated cytotoxicity mechanisms. The MCF7 breast cancer model provides a well-characterized system, with DiMC inducing concentration-dependent (5–50 μM) mitochondrial dysfunction, ATP depletion, and S-phase apoptosis [5].

Quote Request

Request a Quote for 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.